molecular formula C18H15ClN2O3 B2940655 N-(2-chlorophenyl)-1-ethyl-4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxamide CAS No. 303100-76-7

N-(2-chlorophenyl)-1-ethyl-4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxamide

Cat. No. B2940655
CAS RN: 303100-76-7
M. Wt: 342.78
InChI Key: DPLCMIUTQNLZFS-UHFFFAOYSA-N
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Description

The compound “N-(2-chlorophenyl)-1-ethyl-4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxamide” is a complex organic molecule. It contains a quinoline backbone, which is a type of heterocyclic aromatic organic compound. It also has an amide functional group attached to the quinoline ring, and a chlorophenyl group attached to the nitrogen of the amide .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the quinoline ring, the amide group, and the chlorophenyl group would all contribute to its overall structure .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by its functional groups. The amide group could participate in various reactions, such as hydrolysis or condensation. The aromatic rings could undergo electrophilic aromatic substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound include characteristics such as its melting point, boiling point, solubility, and stability. These properties are influenced by the compound’s molecular structure .

Scientific Research Applications

Antimicrobial Applications

Research has demonstrated the potential of related quinoline derivatives in antimicrobial activities. Compounds structurally similar to N-(2-chlorophenyl)-1-ethyl-4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxamide have been synthesized and tested for their efficacy against a range of bacterial and fungal pathogens, such as Escherichia coli, Staphylococcus aureus, Pseudomonas aeruginosa, Candida albicans, and various Aspergillus species. These studies indicate the promising role of quinoline derivatives in combating microbial infections through the development of novel antimicrobial agents (Desai, Dodiya, & Shihora, 2011), (Desai, Shihora, & Moradia, 2007).

Anti-inflammatory Applications

Another area of interest is the anti-inflammatory properties of compounds like N-(2-chlorophenyl)-1-ethyl-4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxamide. Studies have shown that similar compounds can significantly reduce inflammation in models of acute inflammation, suggesting their potential utility in developing new anti-inflammatory drugs (Torres et al., 1999).

Synthetic and Chemical Properties

Quinoline derivatives also exhibit interesting chemical properties, making them valuable in synthetic organic chemistry. For instance, the synthesis and reactivity of these compounds have been explored for their potential in creating new molecular structures and finding applications in the pharmaceutical industry. Their synthesis involves complex reactions that can lead to various bioactive molecules with potential therapeutic applications (Jansson et al., 2006).

Drug Metabolism and Pharmacokinetics

Research into the metabolism and pharmacokinetics of quinoline derivatives highlights the importance of understanding how these compounds are processed in the body. Such studies are crucial for the development of drugs with optimal absorption, distribution, metabolism, and excretion properties, ensuring their efficacy and safety in clinical use (Totis et al., 1989).

Mechanism of Action

The mechanism of action of a compound refers to how it interacts with biological systems. This is typically studied in the context of drug discovery, where the compound’s interactions with specific proteins or other biological targets are investigated .

Safety and Hazards

The safety and hazards associated with a compound depend on its reactivity, toxicity, and other factors. Proper handling and disposal procedures should be followed when working with the compound to minimize risks .

Future Directions

The future research directions for this compound could include further investigation of its synthesis, reactivity, and potential applications. For example, it could be studied for potential medicinal properties, given the biological activity of many quinoline and amide-containing compounds .

properties

IUPAC Name

N-(2-chlorophenyl)-1-ethyl-4-hydroxy-2-oxoquinoline-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15ClN2O3/c1-2-21-14-10-6-3-7-11(14)16(22)15(18(21)24)17(23)20-13-9-5-4-8-12(13)19/h3-10,22H,2H2,1H3,(H,20,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DPLCMIUTQNLZFS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=CC=CC=C2C(=C(C1=O)C(=O)NC3=CC=CC=C3Cl)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-chlorophenyl)-1-ethyl-4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxamide

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